6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
The compound 6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a derivative of the 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile family, which is known for its biological relevance and potential pharmaceutical applications. These compounds are often synthesized through multi-component reactions and serve as scaffolds for developing various biologically important heterocyclic compounds .
Synthesis Analysis
Several methods have been developed for synthesizing 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, which likely extend to the specific compound . These methods include one-pot, four-component cyclocondensation reactions using deep eutectic solvents , aqueous media without catalysts , and green solvents like glycerol . Catalysts such as l-proline and silica-supported tetramethylguanidine have also been employed to improve yields and reaction conditions. The use of ultrasound irradiation in aqueous medium has been reported to accelerate the synthesis process .
Molecular Structure Analysis
The molecular structure of 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been studied using various spectroscopic techniques. For instance, a comparative experimental and theoretical study on a synthetic analog of this motif was performed using FT-IR, NMR, and DFT methods to determine the vibrational frequencies and optimized structure, which showed good agreement with experimental data .
Chemical Reactions Analysis
The core structure of 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitriles can undergo further chemical reactions to create a variety of heterocyclic compounds. These reactions often involve the use of different aldehydes, malononitrile, and hydrazine hydrate as starting materials. The compound's reactivity allows for the creation of diverse derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-amino-dihydropyrano[2,3-c]pyrazole-5-carbonitriles are influenced by the substituents on the core structure. These compounds are typically synthesized in high yields and exhibit good solubility in various solvents. The environmentally benign synthesis methods developed for these compounds highlight their green chemistry aspects, such as the use of water as a solvent and the absence of toxic organic solvents . The molecular docking studies suggest that these compounds may interact with biological targets, indicating their potential in drug discovery .
Scientific Research Applications
Synthesis of Pyrazolopyran Derivatives for Biological Evaluation
Researchers have utilized the core structure of the compound as a precursor for synthesizing a variety of pyrazolopyran derivatives. These derivatives have been evaluated for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1), highlighting the compound's potential in medicinal chemistry for developing new antiviral agents (Shamroukh et al., 2007).
Green and Efficient Synthesis Methods
The compound has also been the focus of studies aiming to develop greener and more efficient synthesis methods. One study demonstrated a catalyst-free synthesis of this compound in aqueous media, emphasizing advancements in environmentally friendly chemical processes (Bihani et al., 2013).
Building Blocks for Heterocyclic Compounds
Furthermore, the compound serves as a fundamental building block in the synthesis of diverse biologically important heterocyclic compounds. It plays a crucial role in one-pot multicomponent reactions, facilitating the development of novel therapeutic agents with potential applications in treating various diseases (Patel, 2017).
Anticancer and Antimicrobial Agents
Another study explored the use of ionic liquids for the synthesis of pyrazole derivatives, including our compound of interest, as potent anticancer agents. This approach underscores the compound's role in creating scaffolds for anticancer research, offering a promising avenue for developing new cancer treatments (Nikalje et al., 2016).
Corrosion Inhibition
Beyond biological applications, pyranopyrazole derivatives, structurally related to the compound , have been investigated as corrosion inhibitors for mild steel in acidic environments. This application illustrates the compound's potential utility in industrial settings, particularly in protecting infrastructure and machinery against corrosion (Yadav et al., 2016).
Safety And Hazards
Future Directions
Future research in this area could focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions3.
Please note that this is a general overview and may not apply directly to the specific compound you mentioned. For detailed information, it’s best to refer to specific research articles or textbooks.
properties
IUPAC Name |
6-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-4-20-6-10(7(2)19-20)12-9(5-15)13(16)21-14-11(12)8(3)17-18-14/h6,12H,4,16H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOFDJPUGZLHGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2C(=C(OC3=NNC(=C23)C)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
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